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(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol

Cat. No.: B3343115
CAS No.: 505-98-6
M. Wt: 146.19 g/mol
InChI Key: ONZYQGMNWZGRPO-VHYPUYLQSA-N
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Description

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol, also known as Matricarianol , is a linear polyacetylene compound with the molecular formula C 10 H 10 O and a molecular weight of 146.19 g/mol . This compound is part of a broad class of naturally occurring polyacetylenes, which are found in various plant families and are known for their diverse biological activities . Polyacetylenes like this one have attracted significant research interest due to their pleiotropic profile of bioactivities, including anti-inflammatory and anti-tumor properties . Bioactivity-guided research has identified related polyacetylenes as potent inhibitors of nitric oxide (NO) production in LPS-activated RAW264.7 macrophage cells, suggesting a potential mechanism for their anti-inflammatory effects . This makes them valuable compounds for investigating new pathways in inflammatory response research. The compound is characterized by its conjugated system of double and triple bonds, specifically a 2E,8E-diene and a 4,6-diyn moiety . Its structure can be represented by the isomeric SMILES string C/C=C/C#CC#C/C=C/CO . Researchers utilize this compound in various analytical and bioassay applications to explore the chemistry and pharmacology of polyacetylenoids. Attention: This product is intended for research purposes in a laboratory setting only. It is not approved for use in humans or animals, nor for diagnostic, therapeutic, or any consumer applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B3343115 (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol CAS No. 505-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,8-9,11H,10H2,1H3/b3-2+,9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZYQGMNWZGRPO-VHYPUYLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#CC#CC=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C#CC#C/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505-98-6
Record name 2,8-Decadiene-4,6-diyn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Occurrence and Advanced Isolation Methodologies for 2e,8e Deca 2,8 Dien 4,6 Diyn 1 Ol

Natural Distribution and Identification of Producing Organisms

The distribution of (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol spans across different species within the plant kingdom. While its presence is confirmed in certain genera, related polyacetylene structures are found in others, suggesting a broader biosynthetic capability for this class of compounds within these plant families.

The identification of this compound has been reported in several plant species, particularly within the Asteraceae family.

Atractylodes macrocephala : The genus Atractylodes is well-known for producing a diverse array of polyacetylenes. sci-hub.se While numerous structurally related polyacetylenes have been isolated from the rhizomes of Atractylodes macrocephala, such as various tetradecatriene-diyne derivatives, the explicit presence of this compound is not definitively confirmed in multiple high-authority studies. sci-hub.seresearchgate.netresearchgate.net Research on the closely related Atractylodes lancea and Atractylodes chinensis has identified similar C10-polyacetylene structures, like (2E,8E)-deca-2,8-diene-4,6-diyne-1,10-diol glycosides, indicating the genus's capacity for producing this structural backbone. nih.gov

Angelica sinensis : This species is noted for its rich and varied phytochemistry. While some sources suggest the presence of this compound, detailed phytochemical investigations highlighting its isolation are not widely documented in the primary scientific literature.

Grindelia spp. : The occurrence of this compound is well-established in species of the Grindelia genus. nih.govnih.gov Specifically, it has been reported in Grindelia hirsutula and Grindelia camporum. nih.govnih.gov Furthermore, its acetylated derivative, (2E,8E)-2,8-Decadiene-4,6-diyn-1-ol acetate (B1210297), has also been identified in Grindelia hirsutula. nih.gov

Carthamus tinctorius : The florets of Safflower, Carthamus tinctorius, are a known source of polyacetylenes. Studies have led to the isolation of new C10-polyacetylene glycosides, including (8Z)-decaene-4,6-diyne-1,10-diol-1-O-β-d-glucopyranoside. researchgate.net While these compounds share the same ten-carbon core, this compound itself has not been explicitly identified as a constituent in these analyses. researchgate.net

Bidens pilosa : This species is a prolific producer of polyacetylenic compounds, which is a characteristic of the Bidens genus. semanticscholar.orgnih.gov Comprehensive reviews of the secondary metabolites of B. pilosa have cataloged a wide variety of acetylenic hydrocarbons, alcohols, and other derivatives. semanticscholar.orgnih.gov However, despite the extensive list of related molecules, the specific compound this compound is not mentioned in these detailed phytochemical compilations. semanticscholar.orgnih.gov

Table 1: Botanical Distribution of this compound and Related Polyacetylenes

Botanical Source Compound Presence Related Compounds Noted Citations
Atractylodes macrocephala Not explicitly confirmed in reviewed literature (2E,8E)-12-β-methylbutyryltetradeca-2,8-diene-4,6-diyne-1,14-diol sci-hub.seresearchgate.net
Angelica sinensis Mentioned in some databases, but primary literature is sparse -
Grindelia hirsutula Confirmed (2E,8E)-2,8-Decadiene-4,6-diyn-1-ol acetate nih.govnih.gov
Grindelia camporum Confirmed - nih.govnih.gov
Carthamus tinctorius Not Confirmed (8Z)-decaene-4,6-diyne-1,10-diol-1-O-β-d-glucopyranoside researchgate.net
Bidens pilosa Not listed in comprehensive metabolite reviews Numerous other polyacetylenes (e.g., tridecadiene tetraynols) semanticscholar.orgnih.gov

Endophytic fungi, which reside within plant tissues in a symbiotic relationship, are recognized as prolific sources of a vast array of secondary metabolites, some of which are identical or similar to those produced by their host plants. frontiersin.orgmdpi.compeerj.com These fungi can produce diverse bioactive compounds, including polyacetylenes, as part of their metabolic processes. frontiersin.orgnih.gov The production of these metabolites can be influenced by the host-fungus interaction and environmental stresses, representing a defensive symbiosis. nih.gov

While the synthesis of various polyacetylenes by endophytic fungi is established, the specific production of this compound by a microbial source has not yet been specifically reported in the surveyed scientific literature. The ecological context suggests that endophytic fungi associated with the aforementioned plant species could potentially synthesize this compound, representing a promising area for future research in natural product discovery. mdpi.com

Optimized Extraction Protocols from Complex Biological Matrices

The isolation of this compound from plant material necessitates carefully optimized extraction protocols to efficiently separate it from a complex mixture of other phytochemicals. The choice of solvent and extraction technique is critical and is determined by the polarity of the target compound and the nature of the biological matrix. nih.govnih.gov

Conventional extraction methods like maceration are widely used due to their simplicity. nih.govyoutube.com This process involves soaking the dried and powdered plant material in a selected solvent for an extended period, allowing the soluble compounds to diffuse into the solvent. youtube.com For polyacetylenes, which are moderately polar, solvents such as ethanol, methanol (B129727), or mixtures like petroleum ether-ether are often employed. researchgate.netnih.gov

More advanced and "green" extraction technologies have also been applied to improve efficiency and reduce solvent consumption. These include:

Ultrasound-Assisted Extraction (UAE) : This technique uses the energy of ultrasonic waves to create cavitation in the solvent, disrupting plant cell walls and enhancing the mass transfer of compounds into the solvent. UAE can significantly reduce extraction time and increase yield. mdpi.com

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and water within the plant matrix, causing cells to rupture and release their contents. nih.gov This method is known for its high speed and efficiency. Solvent-free microwave extraction (SFME) is a variation used for obtaining essential oils and other volatile compounds. mdpi.com

The selection of the solvent system is paramount. A common strategy involves sequential extraction with solvents of increasing polarity to achieve a preliminary fractionation of the chemical constituents.

High-Resolution Chromatographic Purification Techniques

Following initial extraction, a multi-step chromatographic purification process is required to isolate this compound to a high degree of purity.

Column chromatography is a fundamental technique for the large-scale fractionation of crude plant extracts. orgchemboulder.comresearchgate.net

Normal Phase Chromatography : This typically involves a polar stationary phase, most commonly silica (B1680970) gel, and a non-polar mobile phase. youtube.com The crude extract is loaded onto the top of the column, and solvents of increasing polarity are passed through it. Compounds are separated based on their polarity, with less polar compounds eluting first. youtube.com This method is effective for separating polyacetylenes from highly non-polar lipids and highly polar compounds like glycosides.

Reversed-Phase Chromatography : In this modality, the stationary phase is non-polar (e.g., octadecylsilane (B103800) or ODS), and the mobile phase is polar (typically a mixture of water and methanol or acetonitrile). researchgate.net This technique separates compounds based on their hydrophobicity.

Medium Pressure Liquid Chromatography (MPLC) : MPLC is an enhancement of traditional column chromatography that uses a pump to generate moderate pressure, forcing the mobile phase through the column more quickly. researchgate.net This results in faster separations and better resolution compared to gravity-fed columns.

These column chromatography steps are used to yield simplified fractions, which are then subjected to further purification.

High-Performance Liquid Chromatography is the definitive technique for the final purification of natural products, offering high resolution and sensitivity. sigmaaldrich.com For the purpose of isolating pure compounds, preparative and semi-preparative HPLC are employed. shimadzu.com

Analytical vs. Semi-Preparative HPLC : While analytical HPLC is used to identify and quantify compounds in a sample, semi-preparative HPLC is used to isolate them. researchgate.net Semi-preparative systems use wider columns (e.g., 8-16 mm internal diameter) and higher flow rates compared to analytical systems, allowing for the injection and purification of milligram-scale quantities of a compound per run. researchgate.netthermofisher.com

Purification Process : Fractions obtained from column chromatography that are enriched in this compound are injected into a semi-preparative HPLC system, often equipped with a reversed-phase C18 column. researchgate.netdlsu.edu.ph A precisely controlled gradient of solvents separates the target compound from closely related impurities. The eluent corresponding to the peak of the desired compound is collected using a fraction collector. dlsu.edu.ph This process can be repeated multiple times to accumulate a sufficient quantity of the pure compound for structural elucidation and further research.

Table 2: Chromatographic Techniques for the Purification of this compound

Technique Stationary Phase Mobile Phase Principle Purpose in Workflow Citations
Normal Phase Column Chromatography Silica Gel (Polar) Non-polar solvent, often in a gradient of increasing polarity (e.g., hexane-ethyl acetate) Initial fractionation of crude extract, removal of very non-polar and very polar impurities. researchgate.netorgchemboulder.comyoutube.com
Reversed-Phase Column Chromatography ODS (C18) (Non-polar) Polar solvent mixture (e.g., methanol-water, acetonitrile-water) Fractionation based on hydrophobicity. researchgate.net
MPLC Silica Gel or C18 Similar to above, but under moderate pressure Faster, higher-resolution fractionation than gravity columns. researchgate.net
Semi-Preparative HPLC C18 (Non-polar) Polar solvent mixture with a precise gradient (e.g., acetonitrile-water) Final purification of enriched fractions to yield the pure compound. researchgate.netthermofisher.comdlsu.edu.ph

Specialized Chromatographic Methods for Polyacetylenes

The purification of polyacetylenes from crude plant extracts requires specialized chromatographic techniques that can handle the unique chemical properties and instability of these molecules. The selection of the appropriate method is critical to obtaining the pure compound without causing degradation. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of polyacetylenes. When coupled with detectors like a Diode Array Detector (DAD) and Mass Spectrometry (MS), HPLC provides a powerful tool for identifying and isolating specific polyacetylenes from complex mixtures. researchgate.net For preparative scale work, the conditions determined at the analytical scale can be optimized and transferred to semi-preparative systems to ensure consistent selectivity and efficient purification. researchgate.net

A particularly effective advanced method for separating polar compounds is High-Speed Counter-Current Chromatography (HSCCC). researchgate.net HSCCC is a form of liquid-liquid partition chromatography that operates without a solid support matrix, which minimizes the risk of irreversible adsorption and degradation of sensitive samples. researchgate.net This technique has been successfully applied to the large-scale isolation of novel polyacetylenes from the roots of Eurycoma longifolia, demonstrating its efficiency and economy. nih.gov In one study, a two-phase solvent system of hexane-ethyl acetate-methanol-water was used to isolate several new polyacetylene compounds in a single run. nih.gov

Given the sensitivity of many natural products, including polyacetylenes, to factors like temperature, specialized approaches are sometimes necessary. Low-temperature liquid chromatography can be employed to mitigate the degradation of thermally labile compounds during the isolation process, even if it means sacrificing some degree of chromatographic performance, such as peak sharpness. chromatographyonline.com Supercritical Fluid Chromatography (SFC) is another advanced technique considered a greener alternative to traditional LC, suitable for a wide range of compounds, including polar polyacetylenes. chromatographyonline.com

The evolution of isolation methods has moved towards integrated strategies that combine metabolite profiling with high-resolution separation techniques. researchgate.net This allows for the targeted isolation of compounds based on specific analytical signals (e.g., from MS or NMR) detected in the initial extract. researchgate.net

Table 2: Overview of Specialized Chromatographic Methods for Polyacetylene Isolation

Chromatographic MethodPrincipleApplication in Polyacetylene IsolationKey Advantages
High-Performance Liquid Chromatography (HPLC)Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Widely used for both analytical and preparative separation of polyacetylenes from plant extracts. researchgate.netHigh resolution, speed, and suitability for coupling with various detectors (DAD, MS). researchgate.netresearchgate.net
High-Speed Counter-Current Chromatography (HSCCC)Liquid-liquid partition chromatography without a solid support. Separation occurs between two immiscible liquid phases. researchgate.netEffective for large-scale, preparative isolation of polar polyacetylenes, preventing sample degradation on solid supports. nih.govNo irreversible adsorption, high sample loading capacity, economical use of solvents. nih.gov
Supercritical Fluid Chromatography (SFC)Uses a supercritical fluid (e.g., CO2) as the mobile phase.A "green" chromatography alternative suitable for separating a heterogeneous class of compounds like polyacetylenes. chromatographyonline.comReduced organic solvent consumption, suitable for both polar and chiral separations. chromatographyonline.com
Low-Temperature Liquid ChromatographyStandard LC performed at reduced temperatures (e.g., 5-10 °C).Used to preserve the integrity of thermally unstable polyacetylenes during the isolation process. chromatographyonline.comMinimizes degradation of sensitive compounds. chromatographyonline.com

Biosynthetic Pathways and Enzymatic Machinery of 2e,8e Deca 2,8 Dien 4,6 Diyn 1 Ol

Elucidation of Metabolic Precursors and Biosynthetic Intermediates

The journey to (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol begins with fundamental building blocks from primary metabolism. Isotopic labeling experiments have been instrumental in demonstrating that the majority of polyacetylenes originate from fatty acid and polyketide precursors. nih.govnih.gov The biosynthesis of most acetylenic natural products stems from three key fatty acids: crepenynic acid, stearolic acid, and tariric acid. nih.gov

The crepenynate (B1232503) pathway is considered a major route for polyacetylene biosynthesis in both fungi and plants. mdpi.comresearchgate.net This pathway commences with linoleic acid, which undergoes desaturation to form crepenynic acid. researchgate.net From this critical intermediate, a diverse array of polyacetylenes can be constructed. researchgate.net It is plausible that a series of desaturation, hydroxylation, and chain-shortening reactions on a C18 precursor like crepenynic acid leads to the C10 skeleton of this compound.

Recent research has also highlighted the importance of pyruvate (B1213749) and glyoxylate (B1226380) as foundational precursors in metabolic networks that can build up to more complex molecules, including the intermediates of the Krebs cycle, without the initial requirement of phosphorus-containing co-factors. nih.gov This suggests a deep-seated metabolic origin for the carbon backbones of diverse natural products.

Characterization of Key Enzymes Involved in Polyacetylene Formation

The transformation of simple fatty acids into complex polyacetylenes is orchestrated by a specialized suite of enzymes. The key players in this intricate process are fatty acid desaturases, dehydratases, and acetylenases.

Fatty Acid Desaturases and Dehydratases

Fatty acid desaturases are crucial for introducing double bonds into the fatty acid chain. mdpi.com For instance, the conversion of oleic acid to linoleic acid, a key step in the crepenynate pathway, is catalyzed by a Δ12-desaturase, an enzyme encoded by the FAD2 gene in plants. mdpi.com These enzymes are often membrane-bound and utilize molecular oxygen and reducing equivalents to carry out the desaturation reaction. taylorandfrancis.com

Dehydratases also play a role in generating unsaturation. While desaturases directly introduce double bonds, dehydratases can act on hydroxylated intermediates to eliminate a water molecule, resulting in a double bond. This mechanism has been proposed as a plausible route for the formation of some unsaturated metabolites. nih.gov

Acetylenase Enzymes

The defining feature of polyacetylenes is the presence of one or more carbon-carbon triple bonds. The formation of these triple bonds is catalyzed by a unique class of enzymes known as acetylenases. These enzymes are often modified fatty acid desaturases that have evolved to catalyze the conversion of a double bond into a triple bond. nih.gov

The first plant-derived acetylenase gene, Crep1, was cloned from Crepis alpina. researchgate.net This enzyme is responsible for converting the Δ12 double bond of linoleic acid into the triple bond of crepenynic acid. researchgate.net It is believed that acetylenases function through a process of oxidative dehydrogenation. researchgate.net

Genetic Basis and Regulation of Polyacetylene Biosynthesis

The production of polyacetylenes is tightly regulated at the genetic level. The genes encoding the biosynthetic enzymes are often organized into biosynthetic gene clusters (BGCs). researchgate.netmdpi.com This clustering facilitates the coordinated expression of all the genes required for the pathway.

In bacteria, the core biosynthetic genes for polyyne formation typically include a fatty acyl-AMP ligase, a fatty acid desaturase, and an acyl carrier protein. researchgate.net The regulation of these clusters can be complex. For example, in Pseudomonas protegens, polyyne production is controlled at both a pathway-specific level by a transcriptional regulator within the BGC and at a global level by the GacA/GacS two-component system. researchgate.net

In plants, the expression of desaturase and acetylenase genes can be influenced by developmental cues and environmental stresses. For instance, fungal elicitors have been shown to induce the expression of genes involved in fatty acid desaturation, which may be linked to the production of polyacetylene defense compounds. nih.gov

Comparative Biosynthetic Analyses with Related Polyynes

Comparative analyses of polyyne BGCs across different organisms have provided valuable insights into the evolution and diversity of these pathways. researchgate.netnih.gov For example, phylogenetic analysis of bacterial polyyne BGCs reveals distinct clades associated with the production of polyynes derived from either palmitate (C16) or stearate (B1226849) (C18) fatty acids. researchgate.net

Furthermore, the comparison of BGCs from different bacterial species highlights a conserved "alkyne cassette" of genes responsible for the formation of the triple bond. nih.gov This suggests a common evolutionary origin for polyyne biosynthesis in bacteria. nih.gov The diversity of polyyne structures observed in nature can be attributed to the modular nature of these biosynthetic pathways, where different combinations of desaturases, acetylenases, and tailoring enzymes can lead to a wide array of final products.

The study of these biosynthetic pathways not only enhances our understanding of the chemical ecology and metabolic potential of various organisms but also opens up possibilities for the biotechnological production of these valuable compounds. rsc.org

Chemical Synthesis and Strategic Derivatization of 2e,8e Deca 2,8 Dien 4,6 Diyn 1 Ol and Its Analogues

Total Synthesis Approaches to the Dien-Diyn-ol Core Structure

The assembly of the C10 carbon skeleton of (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol requires a strategic combination of reactions to install the conjugated E,E-diene and diyne functionalities.

The creation of the (2E,8E) double bond geometry is critical for the synthesis of the target molecule. The stereoselective construction of 1,3-dienes is a well-explored area of organic synthesis, with transition-metal-catalyzed cross-coupling reactions being the most prevalent and reliable methods. mdpi.commdpi.com These strategies typically involve the coupling of two pre-functionalized alkenyl partners, where the stereochemistry of the starting materials is retained in the final diene product. mdpi.com

Commonly employed methods include:

Suzuki-Miyaura Coupling: This reaction couples an alkenyl boronic acid or ester with an alkenyl halide in the presence of a palladium catalyst. It is widely used in the synthesis of natural products. nih.gov

Stille Coupling: This involves the reaction of an organostannane (alkenylstannane) with an alkenyl halide or triflate, catalyzed by palladium. mdpi.com

Kumada-Corriu Coupling: This method uses a Grignard reagent (alkenylmagnesium halide) and an alkenyl halide with a nickel or palladium catalyst. mdpi.com

Heck Coupling: While often used to form a single double bond, variations of the Heck reaction can be employed to construct dienes.

The key to achieving the desired E,E-stereochemistry is the use of stereochemically pure (E)-alkenyl starting materials for both coupling partners.

Table 1: Key Stereoselective Cross-Coupling Reactions for Diene Synthesis

Reaction NameCoupling PartnersTypical CatalystKey Advantage
Suzuki-Miyaura CouplingAlkenylboronic acid/ester + Alkenyl halidePalladium ComplexMild reaction conditions, high functional group tolerance.
Stille CouplingAlkenylstannane + Alkenyl halide/triflatePalladium ComplexRelatively insensitive to air and moisture.
Kumada-Corriu CouplingAlkenylmagnesium halide + Alkenyl halideNickel or Palladium ComplexHigh reactivity of the Grignard reagent.

The construction of the conjugated 1,3-diyne core of the molecule is achieved through powerful carbon-carbon bond-forming reactions. rsc.org

The Sonogashira coupling is a cornerstone reaction in the synthesis of enynes and polyynes. rsc.orgrsc.org It involves the coupling of a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. nih.govresearchgate.net For the synthesis of the dien-diyn-ol core, a Sonogashira reaction could be envisioned between an (E)-vinyl halide and a terminal alkyne fragment, or sequentially to build the diyne unit itself. mdpi.com The reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for complex natural product synthesis. researchgate.net

The Cadiot-Chodkiewicz coupling is specifically designed for the synthesis of unsymmetrical 1,3-diynes. rsc.orgwikipedia.org This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgorganic-chemistry.org Unlike the Glaser coupling, which would lead to a mixture of products, the Cadiot-Chodkiewicz coupling is highly selective, yielding a single unsymmetrical diyne product. wikipedia.org This makes it an ideal method for joining two different alkyne-containing fragments to form the central C4-C7 diyne structure of the target molecule.

Table 2: Comparison of Coupling Reactions for Diyne Synthesis

ReactionReactantsCatalyst SystemProduct Type
Sonogashira CouplingTerminal Alkyne + Vinyl/Aryl HalidePalladium and Copper(I)Internal Alkynes, Enynes
Cadiot-Chodkiewicz CouplingTerminal Alkyne + 1-HaloalkyneCopper(I)Unsymmetrical 1,3-Diynes

In some synthetic routes, a conjugated enyne may be formed as an intermediate, which then requires selective reduction of an alkyne to an alkene with specific stereochemistry. Catalytic semireduction is a key strategy for this transformation. To obtain the E-alkene geometry, dissolving metal reductions (e.g., sodium in liquid ammonia) are often effective. Alternatively, specialized catalytic hydrogenation methods can be used. While Lindlar catalysts are famous for producing Z-alkenes from alkynes, other systems, often involving transition metals like rhodium or iridium, can be tuned to favor the formation of E-alkenes. mdpi.com Hydrosilylation of the alkyne followed by protodesilylation is another modern approach that can provide high stereoselectivity for the E-alkene. The choice of method depends heavily on the specific substrate and the presence of other reducible functional groups in the molecule.

Synthetic Pathways for Structural Analogues and Derivatives

The ability to synthesize the core structure of this compound opens the door to creating a variety of analogues. These derivatives are valuable for exploring structure-activity relationships and probing biological mechanisms.

The primary alcohol at the C-1 position is a convenient handle for derivatization. A common and straightforward modification is acetylation , which converts the hydroxyl group into an acetate (B1210297) ester. This transformation is typically achieved by reacting the alcohol with acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine. The resulting compound, this compound acetate, is also a known natural product. nih.gov Other ester or ether functionalities could similarly be installed to modulate the polarity and steric properties of this end of the molecule.

More complex analogues can be generated by altering the carbon backbone itself. The same coupling methodologies used in the total synthesis provide the tools for these modifications.

Chain Extension: The Sonogashira or Cadiot-Chodkiewicz couplings can be used to add further alkyne units, extending the polyacetylene chain.

Homologation: Introducing additional methylene (B1212753) groups can alter the spacing between the unsaturated functionalities.

Varying Substitution: The terminal methyl group at the C-10 end can be replaced with other alkyl or functionalized groups by starting with different building blocks in the coupling reactions.

Isomerization: Photochemical or thermal conditions can potentially be used to isomerize the E-double bonds to their Z-counterparts, allowing access to other stereoisomers of the natural product. mdpi.com

These synthetic strategies provide a robust platform for the creation of a library of compounds based on the this compound scaffold, enabling a deeper understanding of this class of natural products. nih.gov

Enantioselective Synthesis and Stereoisomer Generation

The generation of specific stereoisomers of this compound and its analogues is a critical aspect of their chemical synthesis, particularly when targeting specific biological activities which are often stereospecific. While the racemic form of this compound can be synthesized through various methods, the production of enantiomerically pure or enriched forms requires specialized asymmetric synthesis or resolution techniques. This section explores established and potential strategies for the enantioselective synthesis and stereoisomer generation of this class of polyacetylene alcohols.

Several key methodologies have been successfully employed for the synthesis of chiral alcohols, including those with acetylenic functionalities. These can be broadly categorized into enzymatic resolutions, asymmetric reductions, and asymmetric additions of alkynyl groups to carbonyl compounds.

One of the most effective methods for obtaining chiral secondary alcohols is through enzymatic kinetic resolution. Current time information in Bangalore, IN. This technique utilizes enzymes, often lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product, both in high enantiomeric excess. For instance, Novozym 435, an immobilized lipase, has been effectively used in the kinetic resolution of alkenyl acetylenic alcohols, which are key building blocks for more complex polyacetylenes. Current time information in Bangalore, IN. This method offers the advantage of mild reaction conditions and high enantioselectivity.

Another powerful strategy is the asymmetric addition of terminal alkynes to aldehydes, catalyzed by a chiral metal complex. The development of Zn-ProPhenol-catalyzed asymmetric alkyne addition has provided a direct and convergent route to chiral propargylic alcohols. rsc.org This method avoids the use of stoichiometric chiral auxiliaries and offers good functional group tolerance, making it a versatile tool for the synthesis of a wide range of chiral alkynyl alcohols. rsc.orgnih.gov The general approach involves the reaction of an alkynylzinc reagent with an aldehyde in the presence of a chiral ligand, such as a ProPhenol derivative, to yield the desired propargylic alcohol with high enantioselectivity. rsc.orgnih.gov

Furthermore, the stereoselective reduction of a β-ketoacyl intermediate is a known strategy in the biosynthesis of enediyne natural products, which share structural similarities with this compound. acs.org In these biosynthetic pathways, ketoreductase (KR) domains within polyketide synthases (PKS) stereoselectively reduce the β-keto group to a β-hydroxy group, establishing a specific stereocenter. acs.org This biocatalytic approach could potentially be mimicked in a laboratory setting using isolated ketoreductases or whole-cell biotransformations to achieve the desired stereochemistry at the alcohol center.

Method Catalyst/Enzyme Substrate Product Enantiomeric Excess (e.e.) Reference
Enzymatic Kinetic ResolutionNovozym 435Racemic 1-yn-3-ol-4-(E)-ene(R)-1-yn-3-ol-4-(E)-ene and (S)-acetate>99% for both Current time information in Bangalore, IN.
Asymmetric Alkyne AdditionZn(OTf)₂ / (+)-N-methylephedrinePhenylacetylene and Benzaldehyde(R)-1,3-diphenylprop-2-yn-1-ol97% nih.gov
Asymmetric Alkyne Addition(S,S)-ProPhenol / Me₂ZnPhenylacetylene and Benzaldehyde(R)-1,3-diphenylprop-2-yn-1-ol98% rsc.org
Asymmetric Alkyne Addition(S,S)-ProPhenol / Me₂Zn1-Hexyne and Benzaldehyde(R)-1-phenylhept-2-yn-1-ol96% rsc.org

These established methods provide a strong foundation for the development of a synthetic route to specific stereoisomers of this compound. For example, a potential enantioselective synthesis could involve the asymmetric reduction of the corresponding ketone, (2E,8E)-deca-2,8-dien-4,6-diyn-1-one, using a chiral reducing agent or a biocatalyst. Alternatively, an asymmetric alkynylide addition to an appropriate aldehyde precursor could be employed. The choice of strategy would depend on the availability of starting materials and the desired stereochemical outcome.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of 2e,8e Deca 2,8 Dien 4,6 Diyn 1 Ol

Chiroptical Methods (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)):There is no available information on the chiroptical properties of (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol. Such data would be necessary to determine its absolute configuration if it were found to be a chiral molecule.

Due to the lack of this specific, foundational data, it is not possible to generate the requested scientifically accurate and detailed article. The successful compilation of such a document is entirely dependent on the availability of primary research that includes the synthesis or isolation and complete spectroscopic characterization of this compound.

Molecular and Cellular Mechanisms of Action of 2e,8e Deca 2,8 Dien 4,6 Diyn 1 Ol in Non Clinical Research Models

Investigations into Molecular Targets and Ligand-Target Interactions

The precise molecular targets of (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol are not yet fully elucidated. However, studies on its biological effects suggest interactions with key proteins involved in inflammation and cancer progression. For instance, its acetate (B1210297) form, this compound acetate, has been shown to inhibit osteoclast differentiation by affecting the RANKL signaling pathway. nih.gov This inhibition involves the suppression of essential transcription factors, pointing towards an indirect or direct interaction with components of this pathway. nih.gov The highly reactive nature of the polyacetylene structure suggests potential covalent interactions with cellular nucleophiles, such as cysteine residues in proteins, which could be a mechanism for its broad biological activities. Further research is required to identify and validate specific high-affinity binding partners to fully understand its ligand-target interactions.

Modulation of Intracellular Signaling Pathways in Model Cell Systems

This compound and its derivatives have demonstrated significant modulation of several key intracellular signaling pathways in various in vitro models.

Anti-inflammatory Pathways (e.g., LPS-induced NO production in RAW264.7 murine macrophage cells)

In the context of inflammation, the acetate derivative of this compound has been investigated for its effects on macrophage cells. Macrophages, such as the RAW264.7 cell line, are pivotal in the inflammatory response and can be stimulated by lipopolysaccharide (LPS), a component of Gram-negative bacteria. nih.govnih.gov This stimulation leads to the production of pro-inflammatory mediators, including nitric oxide (NO). nih.gov Studies have shown that this compound acetate can inhibit the differentiation of RAW264.7 cells into osteoclasts, a process closely linked to inflammation, by suppressing the RANKL-induced phosphorylation of MAPKs (ERK, JNK, and p38). nih.gov This suggests that the compound interferes with the MAPK signaling cascade, a critical pathway in the inflammatory response. By inhibiting this pathway, the compound downregulates the expression of c-Fos and NFATc1, which are crucial transcription factors for the expression of pro-inflammatory genes. nih.gov

Cellular Apoptosis Induction and Mitochondrial Pathway Perturbation in Cancer Cell Lines (e.g., HepG2, Huh7, L1210)

A significant area of research has focused on the pro-apoptotic effects of this compound and related polyacetylenes in various cancer cell lines. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.

In human leukemia L1210 cells, related polyacetylenic diols have demonstrated cytotoxic effects, indicating their potential to induce cell death in cancer cells. nih.gov While direct studies on this compound in HepG2 and Huh7 liver cancer cells are limited, the mechanisms observed for similar compounds provide insights. For example, other cytotoxic agents induce apoptosis in these cells by disrupting the mitochondrial membrane potential. nih.gov This disruption is a key event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

The perturbation of the mitochondrial pathway often involves changes in the expression of Bcl-2 family proteins and the activation of caspases, the executioners of apoptosis. The cytotoxic activity of polyacetylenes suggests they may trigger these mitochondrial-dependent apoptotic events in cancer cells.

Interference with Cell Proliferation and Cell Cycle Progression in Cell Lines

This compound and its analogues have been shown to inhibit the proliferation of cancer cells by interfering with the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer.

Research on other natural compounds has demonstrated the ability to arrest the cell cycle at specific checkpoints, such as the G0/G1 phase, thereby preventing cancer cells from replicating their DNA and dividing. nih.gov For instance, the acetate derivative of this compound has been noted for its anti-cancer properties, which are often associated with the inhibition of cell proliferation. nih.gov The mechanism likely involves the modulation of proteins that regulate the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs). By inhibiting the activity of these regulatory proteins, the compound can effectively halt cell cycle progression and, consequently, tumor growth.

Enzymatic Inhibition or Activation Studies (e.g., COX-2, 5-LOX, BchE, α-glucosidase)

The inhibitory activity of this compound against several enzymes has been a focus of investigation to understand its therapeutic potential.

COX-2 and 5-LOX: Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Dual inhibition of COX-2 and 5-LOX is considered a promising strategy for developing safer anti-inflammatory drugs. nih.gov While direct enzymatic inhibition data for this compound is not extensively detailed in the provided results, its demonstrated anti-inflammatory properties suggest it may act on these or related pathways.

BchE and α-glucosidase: Butyrylcholinesterase (BchE) is an enzyme involved in the breakdown of acetylcholine, and its inhibition is a target for managing Alzheimer's disease. α-Glucosidase is an enzyme responsible for breaking down complex carbohydrates into simple sugars, and its inhibition can help manage type 2 diabetes. There is no specific information in the provided search results detailing the inhibitory or activatory effects of this compound on BchE and α-glucosidase.

Membrane Interactions and Permeability Alterations in Model Systems (e.g., Fungal Membranes)

The polyacetylenic structure of this compound suggests a potential for interaction with biological membranes. The lipophilic nature of the hydrocarbon chain combined with the polar hydroxyl group could facilitate its insertion into the lipid bilayer of cell membranes.

In fungal systems, such interactions can lead to alterations in membrane permeability and integrity. nih.gov Plant defensins, for example, can cause membrane permeabilization in fungi, which is linked to their antifungal activity. nih.gov This permeabilization can be dose-dependent and influenced by the ionic environment. nih.gov It is plausible that this compound exerts its antifungal effects through a similar mechanism, disrupting the fungal plasma membrane and leading to leakage of cellular contents and ultimately, cell death. This disruption can be a result of direct interactions between the compound and membrane phospholipids. nih.gov

Unraveling the Signaling Role of this compound in Plant Physiology

While the natural world is replete with a vast array of chemical compounds, scientific inquiry into the specific biological roles of each is a continuous and often challenging process. The compound this compound, a polyacetylene also known as matricarianol, has been identified in certain plant species, notably within the Asteraceae family such as Grindelia hirsutula and Grindelia camporum. nih.gov However, a thorough review of available scientific literature reveals a significant gap in our understanding of its specific functions, particularly concerning its role as a signaling molecule in plant physiology.

Currently, there are no detailed research findings or established molecular and cellular mechanisms of action for this compound in non-clinical plant research models. The broader class of polyacetylenes, to which this compound belongs, is known for a range of biological activities, including roles in plant defense and allelopathy. These activities are generally attributed to their chemical reactivity and ability to interact with cellular components.

General plant signaling pathways, such as those involving reactive oxygen species (ROS) and calcium ions (Ca²⁺), are well-documented responses to various external stimuli, including the presence of certain chemical compounds. mdpi.comnih.govnih.govnih.govfrontiersin.orgnih.govmdpi.comyoutube.comyoutube.com It is plausible that, like other bioactive compounds, this compound could potentially influence these general stress response pathways. However, without specific experimental evidence, any proposed mechanism would be purely speculative.

Similarly, while research has explored the ability of other polyacetylenes to modulate gene expression in various biological systems, nih.govnih.govbiorxiv.orgplos.org there is no specific information available that links this compound to the regulation of particular genes or signaling cascades within plants.

Biological Activities of 2e,8e Deca 2,8 Dien 4,6 Diyn 1 Ol in Non Clinical Research Models

Antimicrobial Properties

Polyacetylenes are widely recognized for their antimicrobial capabilities, a characteristic that is attributed to their unique chemical structures featuring multiple triple bonds. researchgate.net This class of compounds has been investigated for activity against a variety of pathogenic microorganisms.

Antibacterial Activity against Pathogenic Microorganisms

While broad reviews indicate that polyacetylenes as a class possess antibacterial properties, specific studies detailing the efficacy of (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol against specific pathogenic bacteria are not extensively available in the reviewed literature. nih.gov However, research on plants from the Grindelia genus, known to contain polyacetylenes, has demonstrated antibacterial action. For instance, essential oil components from Grindelia squarrosa have shown activity against respiratory and dermal pathogens. mdpi.com One of its major components, (–)-β-Pinene, exhibited strong antibacterial activity against Streptococcus pneumoniae, while (–)-borneol was effective against Staphylococcus aureus. mdpi.com This suggests a potential area for future investigation into the specific antibacterial profile of this compound.

Table 1: Antibacterial Activity of Selected Compounds from Grindelia squarrosa

Compound Microorganism Minimum Inhibitory Concentration (MIC)
(–)-β-Pinene Streptococcus pneumoniae 39.1 µg/mL
(–)-Borneol Staphylococcus aureus 78.1 µg/mL

Data sourced from a study on the essential oil composition of Grindelia squarrosa. mdpi.com

Antifungal and Antiyeast Efficacy

The fungicidal properties of polyacetylenes are more extensively documented. An isomer of the target compound, E,Z-matricarianol, has been identified as fungicidal in studies on compounds isolated from East African plants. mdpi.com General reviews of polyacetylenes from the Asteraceae family consistently report antifungal activity as a key biological property. nih.govmdpi.comresearchgate.net For example, extracts from Matricaria chamomilla, which belongs to the same plant family, have demonstrated effects against Aspergillus niger and the yeast Candida albicans. mdpi.com Although these studies involve extracts and not the isolated this compound, they support the general antifungal potential of this class of compounds.

Anti-inflammatory Effects in in vitro Macrophage Models

Polyacetylenes from the Asteraceae family have shown notable anti-inflammatory effects in cellular models. researchgate.net Studies on various polyacetylenes isolated from Artemisia halodendron demonstrated significant inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. nih.gov This indicates a direct modulatory effect on key inflammatory pathways in macrophages. Similarly, extracts from Grindelia squarrosa, a plant known to contain polyacetylenes, were found to modulate the pro-inflammatory functions of LPS-stimulated macrophages. nih.gov While specific data for this compound is limited, the consistent anti-inflammatory activity of related polyacetylenes in macrophage models suggests its potential in this area.

Table 2: Anti-inflammatory Activity of Polyacetylenes from Artemisia halodendron in LPS-Induced RAW264.7 Cells

Compound IC₅₀ for NO Inhibition (µM)
(3R,8S)-heptadeca-1,16-dien-4,6-diyne-3,8-diol 15.12 - 66.97 (range for 11 compounds)

Data from a study evaluating various compounds, which all significantly inhibited NO, TNF-α, and IL-6. nih.gov

Anticancer and Cytotoxic Activities in Various in vitro Cancer Cell Lines

A significant body of research points to the cytotoxic and antitumor properties of polyacetylenes. researchgate.netnih.govmdpi.comresearchgate.net This class of compounds is frequently investigated for its potential to inhibit the growth of various cancer cell lines. However, specific experimental data detailing the cytotoxic effects of this compound on cell lines such as A2780, MCF-7, PC-3, A549, HOS, HeLa, WiDr, or L1210 are not available in the reviewed scientific literature.

Research on related polyacetylenes provides context for the potential activity of this compound. For instance, the aromatic acetylene (B1199291) capillin (B1212586) has been shown to inhibit the viability of multiple tumor cells in a dose- and time-dependent manner, inducing apoptosis through the mitochondrial pathway. mdpi.com The lack of specific data for this compound highlights a gap in the current research landscape and an opportunity for future cytotoxic screening studies.

Neuroprotective Potential in Cell-Based Models

Recent comprehensive reviews have identified neuroprotection as a significant biological activity of polyacetylenes. nih.gov These natural products are being explored for their potential to defend against neuronal injury and degeneration. nih.govnih.govmdpi.com The mechanisms underlying these effects are thought to involve the modulation of multiple cellular pathways, including those related to oxidative stress and inflammation, which are implicated in neurodegenerative diseases. nih.govmdpi.com Despite the recognized neuroprotective potential of the broader polyacetylene class, specific studies evaluating the effects of this compound in cell-based neuroprotection models have not been identified in the surveyed literature.

Allelopathic and Phytotoxic Effects in Plant-Plant or Plant-Microbe Interactions

Allelopathy, the chemical inhibition of one plant by another, is a well-documented activity for polyacetylenes from the Asteraceae family. mdpi.comnih.gov These compounds are released into the environment and can affect seed germination and plant growth. mdpi.comnih.gov Research on Solidago altissima (goldenrod) has identified C10 polyacetylenes, which are structurally related to this compound, as key contributors to the plant's allelopathic effects. nih.govresearchgate.netscite.ai Specifically, cis-dehydromatricaria ester was shown to be a primary active component responsible for the plant's ability to suppress competitor growth. nih.gov This strong evidence of allelopathic activity among closely related polyacetylenes suggests that this compound likely plays a role in plant-plant or plant-microbe interactions.

Modulation of Adipogenesis in Preadipocyte Cell Lines

Current scientific literature lacks studies investigating the direct effects of this compound on the modulation of adipogenesis in preadipocyte cell lines. Research into the potential of this specific polyacetylene to influence the differentiation of preadipocytes into mature adipocytes has not been reported.

Antiparasitic and Insecticidal Properties in Research Models

This compound, also known as matricarianol, has demonstrated a range of antiparasitic and insecticidal activities in non-clinical research models. A key study isolated the E,Z-isomer of matricarianol from the East African plant Hoehnelia vernonioides and evaluated its biological activities against various microorganisms and arthropods of agricultural interest. cambridge.org

The research revealed that matricarianol possesses fungicidal, insecticidal, and acaricidal properties. cambridge.org The leaf extract of Hoehnelia vernonioides, a plant traditionally used to eliminate housefly larvae in wounds and as an insect repellent, was found to have fungicidal and insecticidal activity, which was attributed to its matricarianol content. cambridge.org

The study by Bettarini and colleagues detailed the specific activities of a mixture of matricarianols (78% of the E,Z-isomer). At a concentration of 200 µg, this mixture showed moderate activity against the fungus Botrytis cinerea and slight activity against Fusarium moniliforme, Streptomyces scabies, and Ustilago maydis. cambridge.org The free alcoholic group of matricarianol was determined to be crucial for its activity against microorganisms. cambridge.org

The insecticidal and acaricidal activities of matricarianol highlight its potential as a natural pesticide. The compound's efficacy against various pests underscores the ethnobotanical use of Hoehnelia vernonioides and points to the potential of this compound as a lead compound for the development of new pest control agents. cambridge.orgcambridge.org

Table 1: Antiparasitic and Insecticidal Activities of Matricarianol (E,Z-isomer)

Activity Target Organism Source Organism of Compound Observed Effect Reference
Fungicidal Botrytis cinerea Hoehnelia vernonioides Moderate activity at 200 µg cambridge.org
Fungicidal Fusarium moniliforme Hoehnelia vernonioides Slight activity at 200 µg cambridge.org
Fungicidal Streptomyces scabies Hoehnelia vernonioides Slight activity at 200 µg cambridge.org
Fungicidal Ustilago maydis Hoehnelia vernonioides Slight activity at 200 µg cambridge.org
Insecticidal Not specified Hoehnelia vernonioides Active cambridge.orgcambridge.org
Acaricidal Not specified Hoehnelia vernonioides Active cambridge.orgcambridge.org

Ecological Roles and Environmental Significance of 2e,8e Deca 2,8 Dien 4,6 Diyn 1 Ol

Function as a Phytoalexin in Plant Defense Mechanisms

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol is a key player in the innate immune system of certain plants, functioning as a phytoalexin. Phytoalexins are antimicrobial compounds that are synthesized by plants in response to pathogen attack. researchgate.net The production of polyacetylenes, including this compound, is a well-documented defense strategy in plants. researchgate.net

Research has shown that the biosynthesis of these compounds is often induced upon fungal infection. nih.gov For instance, in sunflowers (Helianthus annuus), the expression of genes responsible for polyacetylene production is upregulated when challenged with fungal pathogens like Sclerotinia sclerotiorum. nih.gov This induced defense mechanism helps to inhibit the growth and spread of the invading pathogen. The antifungal properties of polyacetylenes are attributed to their ability to disrupt fungal membranes and interfere with essential cellular processes. researchgate.net

Table 1: Documented Phytoalexin Activity of Related Polyacetylenes

Plant FamilyPathogenObserved Effect
ApiaceaeVarious fungiInhibition of spore germination lth.se
AsteraceaeSclerotinia sclerotiorumUpregulation of acetylenase expression nih.gov

Contribution to Interspecies Chemical Communication

Beyond direct defense, this compound and related polyacetylenes are involved in the complex web of chemical communication within ecosystems. These compounds can act as allelopathic agents, influencing the growth and development of neighboring plants.

Studies on tissue cultures of Ambrosia maritima have revealed that polyacetylenes can be secreted into the surrounding environment. bsu.edu.eg This secretion of bioactive compounds can inhibit the germination and growth of competing plant species, thereby giving the producing plant a competitive advantage. The diol form of a related polyacetylene was found to be secreted into the media, suggesting a direct role in allelopathy. bsu.edu.eg

Involvement in Plant-Herbivore and Plant-Pathogen Interactions

The biological activity of this compound extends to interactions with herbivores and a broad range of pathogens. These compounds often act as antifeedants, deterring insects and other herbivores from consuming the plant. researchgate.net The bitter taste and potential toxicity of polyacetylenes make the plant less palatable and can have adverse effects on the herbivore. lth.se

In the context of plant-pathogen interactions, polyacetylenes exhibit a wide spectrum of antimicrobial activities, including antibacterial and antiviral effects. researchgate.netbsu.edu.eg Their mode of action often involves the disruption of cellular membranes and interference with key signaling pathways in the pathogen. researchgate.net For example, some polyacetylenes have been shown to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. researchgate.net

The production of these defensive compounds can be constitutive, meaning they are always present in the plant, or induced upon attack. lth.senih.govresearchgate.net In sunflowers, for instance, sesquiterpene lactones, another class of defensive compounds often found alongside polyacetylenes, are stored in glandular trichomes on the leaf surface, providing a pre-formed chemical barrier against herbivores. nih.govresearchgate.net Research on carrot cultivars has also suggested a correlation, although not always statistically significant, between the concentration of falcarinol-type polyacetylenes and resistance to fungal pathogens like Mycocentrospora acerina and Botrytis cinerea. researchgate.net

Environmental Fate and Degradation Pathways in Natural Ecosystems

Once released into the environment, through processes like decomposition of plant material or root exudation, this compound and other polyacetylenes are subject to various degradation processes. These compounds are known to be relatively unstable and can be broken down by factors such as light, heat, and changes in pH. researchgate.net

In the soil, microbial activity plays a significant role in the degradation of polyacetylenes. The rate of degradation can be influenced by soil type, moisture content, temperature, and the composition of the microbial community. juniperpublishers.com While specific degradation pathways for this compound are not extensively detailed in the provided search results, the general principles of organic compound degradation in soil would apply. This includes microbial metabolism, where microorganisms use the compound as a carbon source, and abiotic processes like hydrolysis and oxidation. mdpi.com

The concentration of polyacetylenes in plants, and subsequently the amount released into the soil, can also be influenced by the chemical composition of the soil itself. mdpi.comuni.lu Studies on carrots have shown that soil nutrient levels, such as phosphorus and potassium, can affect the concentration of falcarinol-type polyacetylenes in the roots. mdpi.comuni.lu This highlights the intricate link between soil chemistry, plant secondary metabolism, and the environmental fate of these compounds.

Table 2: Factors Influencing the Environmental Fate of Polyacetylenes

FactorInfluence on Degradation
LightPhotolytic decomposition researchgate.net
TemperatureThermal degradation researchgate.net
pHpH-dependent decomposition researchgate.net
Microbial ActivityBiodegradation in soil mdpi.com
Soil CompositionCan influence plant production levels mdpi.comuni.lu

Advanced Analytical Methodologies for Research and Quantification of 2e,8e Deca 2,8 Dien 4,6 Diyn 1 Ol

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Complex Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of polyacetylenes like (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol from complex plant extracts. This technique offers high sensitivity and selectivity, which are essential for distinguishing the target analyte from a multitude of other co-extracted compounds.

Detailed research findings indicate that the choice of ionization source and mode can significantly impact the detection of polyacetylenes. For instance, electrospray ionization (ESI) is commonly employed, and studies on similar polyacetylenes, such as those in carrots, have shown that the negative ion mode can provide characteristic fragmentation patterns useful for structural elucidation. researchgate.net The fragmentation in tandem MS (MS/MS) often involves cleavage at specific bonds within the polyacetylene chain, providing a unique fingerprint for the compound. researchgate.net For example, analysis of other polyacetylenes has demonstrated distinct fragmentation pathways, such as the cleavage of C3-C4 and C7-C8 bonds. researchgate.net

The development of an LC-MS/MS method for this compound would involve the optimization of several parameters, as outlined in the table below.

ParameterTypical Conditions for Polyacetylene Analysis
Chromatographic Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase Gradient elution with water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid
Flow Rate 0.2-0.4 mL/min
Ionization Source Electrospray Ionization (ESI), operated in both positive and negative modes
MS/MS Transitions Precursor ion (e.g., [M+H]⁺ or [M-H]⁻) to specific product ions
Collision Energy Optimized for characteristic fragmentation of the target analyte

This table presents a hypothetical set of optimized parameters for the LC-MS/MS analysis of this compound, based on established methods for similar polyacetylenes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for the analysis of more volatile or derivatized polyacetylenes. While this compound itself has a relatively low volatility due to the hydroxyl group, it can be derivatized to increase its volatility and thermal stability for GC-MS analysis. For instance, its acetate (B1210297) ester, (2E,8E)-deca-2,8-dien-4,6-diyn-1-yl acetate, has been reported in nature and is amenable to GC-MS. nih.gov

In the context of analyzing plant extracts, GC-MS is often used to profile the essential oil fraction, where less polar polyacetylenes might be present. Research on other members of the Asteraceae family, such as Artemisia species, has successfully used GC-MS to identify aromatic acetylenes like capillin (B1212586). mdpi.com The electron ionization (EI) spectra generated by GC-MS can provide detailed structural information based on the fragmentation patterns of the molecule.

ParameterTypical Conditions for GC-MS Analysis of Polyacetylenes
GC Column Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Temperature Program Ramped from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 280 °C)
Carrier Gas Helium at a constant flow rate
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

This table outlines typical parameters that could be adapted for the GC-MS analysis of derivatized this compound or related volatile polyacetylenes.

Development of High-Throughput Screening Assays for Biological Activity Profiling

High-throughput screening (HTS) allows for the rapid testing of a large number of compounds to identify potential biological activity. youtube.com Given that polyacetylenes from the Asteraceae family are known to exhibit a wide range of biological effects, including cytotoxic, antimicrobial, and anti-inflammatory activities, this compound is a prime candidate for such screening. researchgate.netnih.gov

The development of HTS assays for this compound would involve miniaturized, automated tests to assess its effect on various biological targets. For example, a fluorogenic assay could be designed to measure the inhibition of a specific enzyme, such as histone deacetylases (HDACs), which are targets for some anti-cancer drugs. nih.govnih.gov In such an assay, the activity of the enzyme in the presence of the test compound is monitored by a fluorescent signal. nih.govnih.gov

The process would generally follow these steps:

Assay Design: Selection of a relevant biological target and a suitable detection method (e.g., fluorescence, luminescence, absorbance).

Miniaturization: Adapting the assay to a 96-well, 384-well, or 1536-well plate format to reduce reagent consumption and increase throughput.

Automation: Using robotic systems for liquid handling, plate incubation, and signal reading. youtube.com

Data Analysis: Employing specialized software to process the large datasets generated and identify "hits" – compounds that show significant activity.

HTS Assay TypePotential Biological TargetPrinciple of Detection
Cytotoxicity Assay Cancer cell lines (e.g., HeLa, MCF-7)Measurement of cell viability (e.g., using MTT or resazurin)
Antimicrobial Assay Pathogenic bacteria or fungiInhibition of microbial growth (turbidity measurement)
Enzyme Inhibition Assay Specific enzymes (e.g., cyclooxygenase, lipoxygenase)Fluorogenic or colorimetric measurement of enzyme activity

This table provides examples of HTS assays that could be developed to profile the biological activities of this compound.

Applications in Metabolomics and Chemotaxonomy for Source Identification

Metabolomics, the comprehensive study of small molecules within a biological system, combined with chemotaxonomy, the classification of organisms based on their chemical constituents, provides a powerful approach for identifying the plant sources of this compound. This compound has been reported in species of the genus Grindelia, which belongs to the Asteraceae family. nih.goveuropa.eu

Polyacetylenes are considered important chemotaxonomic markers in the Asteraceae family because different tribes and genera are often characterized by specific sets of these compounds. researchgate.net The presence, absence, and relative abundance of this compound and related polyacetylenes can create a unique chemical fingerprint for a particular plant species or even a specific geographic population.

Untargeted metabolomic studies using LC-MS or GC-MS can be employed to generate comprehensive metabolic profiles of different Grindelia species. nih.gov By applying multivariate statistical analysis techniques such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), it is possible to identify the specific metabolites, including this compound, that are responsible for the chemical differences between species. nih.gov This information is invaluable for the authentication of raw plant material and for understanding the biosynthetic pathways leading to the diversity of polyacetylenes in the Asteraceae family. mdpi.com

Theoretical and Computational Studies on 2e,8e Deca 2,8 Dien 4,6 Diyn 1 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in understanding the intrinsic properties of polyynes. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict molecular geometry, electronic structure, and reactivity.

Theoretical studies on polyynes, the class of compounds to which (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol belongs, have revealed key structural and electronic features. Ab initio Hartree-Fock (HF) theory predicted that the linear polyynic structure, characterized by alternating single and triple bonds, is more stable than the corresponding cumulenic structure with consecutive double bonds. rsc.org This stability is attributed to a Peierls distortion, which favors bond length alternation and results in the opening of a band gap, leading to semiconducting behavior. rsc.org In contrast, an infinitely long, symmetric cumulene would exhibit a metallic band structure. rsc.org

Advanced calculations, such as Diffusion Monte Carlo (DMC), have been used to optimize the geometry of polyynes and study their electronic properties. researchgate.net These studies show that the electronic gaps in these systems are highly sensitive to their atomic structure. researchgate.net For carbyne, the hypothetical infinite sp-carbon chain, polyynes serve as essential finite model systems. researchgate.netnih.gov Extrapolating from spectroscopic data of synthesized polyynes, the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap for carbyne is estimated to be around 2.56 eV. nih.gov The reactivity of polyynes is also a subject of theoretical investigation, as their unique electronic nature makes them valuable precursors in organic and organometallic synthesis. researchgate.net

Table 1: Summary of Key Theoretical Predictions for Polyynes
PropertyTheoretical FindingComputational MethodSource
Structural StabilityThe polyynic structure with alternating bond lengths is more stable than the cumulenic structure.Ab initio Hartree-Fock (HF) rsc.org
Electronic StructureA Peierls distortion leads to a bond length alternation, opening a HOMO-LUMO gap and conferring semiconducting properties.General Theoretical/HF rsc.org
Electronic GapElectronic gaps are highly sensitive to the atomic structure and geometry.Diffusion Monte Carlo (DMC) researchgate.net
Carbyne ModelExtrapolation from finite polyynes suggests a HOMO-LUMO gap of ~2.56 eV for infinite carbyne.Spectroscopic analysis and theoretical modeling nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor). nih.govunica.it These methods are crucial in drug discovery and for understanding the molecular basis of a compound's biological activity. unica.it

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information on conformational changes, binding stability, and interaction energies. nih.govunica.it

A typical workflow involves several steps:

System Setup: The receptor-ligand complex, obtained from docking, is placed in a simulated environment, typically a box of water molecules with ions to neutralize the system. unica.it

Energy Minimization: The system's energy is minimized to relax any steric clashes or unfavorable geometries. nih.gov

Equilibration: The system is gradually heated and pressurized to the desired simulation temperature and pressure in an isothermal-isobaric (NPT) ensemble. nih.gov

Production MD: A long simulation is run to generate a trajectory, which is a record of the positions, velocities, and energies of all atoms over time. nih.gov

Analysis: The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, hydrogen bond patterns, and ligand-receptor interaction energies. unica.it

While specific docking and MD studies for this compound are not publicly available, these computational tools could be applied to investigate its interactions with potential biological targets, such as enzymes or receptors, for which other polyynes have shown activity. wikipedia.org

Table 2: General Workflow for Molecular Dynamics Simulations of Ligand-Receptor Complexes
StepDescriptionPurposeSource
1. System PreparationThe ligand-receptor complex is solvated in a water box with counterions.To create a realistic physiological environment for the simulation. unica.it
2. Energy MinimizationThe potential energy of the system is minimized using algorithms like steepest descent.To remove steric clashes and relax the initial structure. nih.gov
3. Equilibration (NPT/NVT)The system's temperature and pressure are stabilized over a short simulation time.To bring the system to the target temperature and pressure before data collection. nih.gov
4. Production SimulationA long simulation is run to generate a trajectory of the system's dynamics.To sample the conformational space and observe the system's behavior over time. nih.gov
5. Trajectory AnalysisCalculation of structural and energetic properties (e.g., RMSD, interaction energies, H-bonds).To gain quantitative insights into binding stability and interaction mechanisms. unica.it

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are valuable for predicting spectroscopic parameters, which can then be correlated with experimental data from techniques like NMR, UV-vis, and Raman spectroscopy to validate theoretical models and aid in structural elucidation. nih.govnih.gov

For polyynes, UV-vis spectroscopy is particularly informative. Theoretical models and experimental data show a consistent decrease in the HOMO-LUMO gap as the number of conjugated acetylene (B1199291) units increases. nih.gov This relationship can be described by a power law, E(g) ≈ n-k, where 'n' is the number of alkyne units. nih.gov Such analyses are crucial for understanding the electronic properties of these conjugated systems and for extrapolating the properties of the theoretical carbon allotrope, carbyne. nih.govnih.gov

Raman spectroscopy is another powerful technique for studying polyynes, and its signals can be predicted computationally. nih.gov Theoretical predictions can help assign vibrational modes observed in experimental Raman and Surface-Enhanced Raman Scattering (SERS) spectra, providing evidence for the existence and structure of these carbon chains. nih.gov

While specific predicted spectra for this compound are not detailed in the literature, data for closely related molecules can illustrate the types of parameters that are calculated. For instance, predicted collision cross section (CCS) values, which relate to the molecule's shape and are measured via ion mobility mass spectrometry, have been computed for the corresponding aldehyde, (2E,8E)-deca-2,8-dien-4,6-diynal. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values (Ų) for Various Adducts of the Related Compound (2E,8E)-deca-2,8-dien-4,6-diynal
Adduct Ionm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺145.06479144.5
[M+Na]⁺167.04673154.7
[M-H]⁻143.05023145.6
[M+NH₄]⁺162.09133158.9
[M+K]⁺183.02067150.4

Data sourced from PubChemLite for (2E,8E)-deca-2,8-dien-4,6-diynal (CPEFMWOEEFVIBR-VHYPUYLQSA-N). uni.lu

Structure-Activity Relationship (SAR) Modeling for Polyynes

Structure-Activity Relationship (SAR) modeling explores the connection between the chemical structure of a compound and its biological activity. creative-biolabs.com By systematically modifying a molecule's structure, researchers can identify the chemical groups or structural features responsible for its activity, which is a key strategy in drug discovery and toxicology. creative-biolabs.comnih.gov

Polyynes are a class of natural products known for a range of biological activities, including cytotoxic and potential chemopreventive effects. wikipedia.orgnih.gov SAR studies are therefore critical for optimizing their therapeutic potential. A systemic SAR study was conducted on a series of phenyl polyyne diols derived from a polyacetylene triol to evaluate their cancer chemopreventive potential. nih.gov The study focused on quinone reductase (QR) induction activity and cytotoxicity. nih.gov

The research found that the majority of the synthesized analogues based on a 1-phenylhexa-2,4-diyne-1,6-diol scaffold showed good QR induction with relatively low cytotoxicity. nih.gov The study revealed key SAR insights, demonstrating that the type and position of substituents on the phenyl ring significantly influenced the compound's activity and selectivity. nih.gov

Table 4: Structure-Activity Relationship (SAR) Findings for Phenyl Polyne Diols
Structural Feature/ModificationObserved Effect on ActivitySource
General ScaffoldDerivatives of 1-phenylhexa-2,4-diyne-1,6-diol exhibited good quinone reductase (QR) induction activity. nih.gov
4-Fluorophenyl SubstitutionShowed one of the best profiles for QR induction, cytotoxicity, and Chemopreventive Index (CI). nih.gov
3-Chlorophenyl SubstitutionShowed one of the best profiles for QR induction, cytotoxicity, and CI. nih.gov
3,4-Dioxolophenyl SubstitutionShowed one of the best profiles for QR induction, cytotoxicity, and CI. nih.gov

These findings underscore how SAR modeling can rationally guide the modification of polyyne structures to enhance desired biological effects while minimizing unwanted toxicity. nih.gov

Conclusion and Future Research Directions

Synthesis of Current Knowledge

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol, a member of the polyyne family, is a naturally occurring compound found in various plant species, including Grindelia hirsutula and Grindelia camporum. nih.gov Its structure, characterized by a ten-carbon chain with two conjugated double bonds and two conjugated triple bonds, makes it a subject of interest in natural product chemistry. Polyynes, in general, are recognized for their diverse biological activities and unique physicochemical properties. nih.govrsc.org While specific research on the biological activities of this compound is not extensively detailed in the provided information, the broader class of polyynes has been investigated for various properties, including anticancer and anti-inflammatory effects. nih.govnih.gov The biosynthesis of polyynes is understood to originate from fatty acid and polyketide precursors, involving a series of desaturation steps. nih.govnih.gov

Identification of Remaining Research Gaps and Unanswered Questions

Despite the foundational knowledge about this compound and related polyynes, significant research gaps persist. The specific biosynthetic pathway and the enzymes responsible for the creation of this particular deca-2,8-dien-4,6-diyn-1-ol isomer remain to be fully elucidated. Furthermore, a comprehensive understanding of its biological activities, both beneficial and toxicological, is lacking. The mechanism of action behind any potential therapeutic effects is also an area that requires in-depth investigation. While general synthetic methods for polyynes exist, the development of highly efficient and stereoselective strategies specifically for this compound could be improved.

Emerging Avenues for Fundamental Research

A key area for future research is the identification and characterization of the specific enzymes involved in the biosynthesis of this compound. Advances in genomics and molecular biology can be leveraged to mine the genomes of producing organisms for the genes encoding these enzymes. nih.gov Understanding the biosynthetic machinery will not only provide insights into the natural production of this compound but also open doors for genetic engineering. By manipulating these biosynthetic pathways, it may be possible to enhance the yield of the compound or even create novel polyyne structures with potentially improved biological activities. nih.gov

The development of efficient and stereoselective synthetic methods is crucial for producing this compound and its analogs in sufficient quantities for detailed biological evaluation. nih.govnih.gov Current synthetic approaches to polyynes can be complex and may lack the desired stereocontrol. elsevierpure.com Future research should focus on developing novel asymmetric synthetic strategies that allow for the precise construction of the E,E-dien-diyne motif. nih.gov This could involve exploring new catalytic systems or innovative bond-forming reactions to improve efficiency and stereoselectivity. nih.govelsevierpure.com

While some polyynes have been investigated for their effects on human cells, their roles in other biological systems remain largely unexplored. nih.govnih.gov Research into the biological activities of this compound in non-human systems, such as in agriculture as potential pesticides or herbicides, or in veterinary medicine, could reveal novel applications. Investigating its ecological role, for instance, its function in plant defense mechanisms, could also provide valuable insights.

To gain a deeper understanding of the biological effects of this compound, advanced mechanistic studies employing multi-omics technologies are warranted. biorxiv.orgnih.govmanchester.ac.uk Techniques such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to this compound. By analyzing the global changes in gene expression, protein levels, and metabolic profiles, researchers can identify the specific pathways and molecular targets that are modulated by this compound. This approach will be instrumental in elucidating its mechanism of action and identifying potential biomarkers for its activity.

Potential for Agricultural Applications and Crop Protection

The chemical compound this compound, a member of the polyacetylene class, holds notable potential for agricultural applications, primarily in the realm of crop protection. While direct and extensive research on this specific molecule's agricultural use is not widely documented, its chemical nature and origin from plants with known biocidal properties provide a strong basis for its prospective utility as a natural pesticide. This compound has been identified in plant species such as Grindelia hirsutula and Grindelia camporum. nih.gov The broader class of polyacetylenes, to which this compound belongs, has been the subject of numerous studies for their biological activities, including antifungal, insecticidal, and nematicidal properties. researchgate.netnih.gov

The exploration of naturally occurring compounds for crop protection is a burgeoning field, driven by the need for sustainable and environmentally benign alternatives to synthetic pesticides. mdpi.comresearchgate.net Plant extracts and their constituent secondary metabolites are at the forefront of this research, with many demonstrating efficacy against a wide range of plant pathogens and pests. mdpi.comvdu.lt

Antifungal Activity:

The broader class of polyacetylenes has well-documented antifungal capabilities. researchgate.netnih.gov For instance, certain polyacetylenes isolated from fungi have been shown to suppress the fatty acid synthesis pathway in other fungi, thereby inhibiting their proliferation. researchgate.net This mode of action highlights the potential for these compounds to serve as lead structures for the development of new biofungicides.

Insecticidal and Nematicidal Potential:

While specific insecticidal studies on this compound are limited, the resinous latex of Grindelia flowers is known to trap small insects. learningherbs.com Furthermore, some species of Grindelia are considered agricultural nuisances, yet they also harbor compounds with medicinal and potentially pesticidal properties. youtube.com

The nematicidal activity of plant-derived compounds is of significant interest for controlling plant-parasitic nematodes, which can cause substantial crop losses. mdpi.comresearchgate.net Though direct evidence for this compound is scarce, various plant extracts have shown promise in managing nematode populations. nih.govfrontiersin.orgnih.gov Given that other polyacetylenes have demonstrated nematicidal effects, it is plausible that this compound could also possess such properties. mdpi.com

The development of biopesticides from natural sources like plants is a critical area of research for sustainable agriculture. rodentgreen.com The presence of this compound in Grindelia species, which have a history of traditional use and demonstrated biological activities, positions this compound as a candidate for further investigation in crop protection.

Table of Bioactive Polyacetylenes and their Agricultural Significance

Compound/ExtractSource Organism(s)Target Pest/PathogenObserved EffectReference(s)
Grindelia species extractsGrindelia camporum, G. hirsutulaBacteria, FungiInhibition of bacterial and fungal growth learningherbs.com
Polyacetylenes (general)FungiFungiSuppression of fatty acid synthesis researchgate.net
Polyacetylenes (general)PlantsVarious pestsAntifeedant, disruption of molting hormones rodentgreen.com
Plant Extracts (general)Various plantsRhizopus stolonifer, Colletotricum gloesporoides, Penicillium digitatumFungicidal activity mdpi.com
Plant Extracts (general)Various plantsMeloidogyne incognita (Root-knot nematode)Nematicidal activity researchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the stereochemistry and conjugated diyne system in (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol?

  • Methodology : Utilize a combination of 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify olefinic proton coupling constants (e.g., J=1516HzJ = 15-16 \, \text{Hz} for trans alkenes) and diyne carbon signals (δ7090ppm\delta \sim 70-90 \, \text{ppm}). IR spectroscopy can confirm terminal alkyne stretches (3300cm1\sim 3300 \, \text{cm}^{-1}) and conjugated diyne absorption bands. UV-Vis spectroscopy may detect extended conjugation (λmax220280nm\lambda_{\text{max}} \sim 220-280 \, \text{nm}) .
  • Data Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) and literature benchmarks to resolve ambiguities .

Q. How should researchers design a scalable synthesis route while minimizing isomerization risks?

  • Experimental Design : Use protecting groups (e.g., TMS for terminal alkynes) to prevent undesired reactions. Opt for low-temperature, inert-atmosphere conditions to suppress alkyne dimerization or E/Z isomerization. Catalytic systems like Pd/Cu for Sonogashira couplings can enhance selectivity .
  • Validation : Monitor reaction progress via TLC or GC-MS, and confirm product integrity through melting point consistency and spectroscopic cross-checks .

Q. What safety protocols are essential for handling this compound given its reactive alkyne and diene groups?

  • Risk Mitigation : Avoid skin/eye contact using nitrile gloves and goggles. Store under inert gas (argon) to prevent oxidation. Refer to safety standards like IFRA and OSHA guidelines for reactive intermediates, emphasizing fume hood use and explosion-proof equipment .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in [2+2] cycloadditions or alkyne metathesis?

  • Mechanistic Analysis : The conjugated diyne system facilitates photoinduced [2+2] cycloadditions via triplet-state intermediates. For metathesis, Schrock or Grubbs catalysts can cleave and reform metal-carbene bonds, with regioselectivity influenced by steric hindrance at the diyne termini .
  • Data Interpretation : Use kinetic isotope effects (KIEs) and DFT calculations to map transition states and validate proposed mechanisms .

Q. How can computational methods predict the compound’s stability under varying pH or oxidative conditions?

  • Computational Strategy : Perform molecular dynamics (MD) simulations to assess conformational stability. Employ quantum mechanical calculations (e.g., HOMO-LUMO gaps) to predict susceptibility to oxidation. Compare results with experimental thermochemistry data (e.g., bond dissociation energies) .
  • Validation : Correlate computational predictions with accelerated stability testing (e.g., 40°C/75% RH for 6 months) and HPLC purity assays .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Experimental Design : Standardize assay conditions (e.g., cell lines, incubation times) and verify compound purity (>95% via HPLC). Use isotopic labeling (e.g., 14C^{14}\text{C}) to track metabolic pathways and differentiate intrinsic activity from artifacts .
  • Statistical Analysis : Apply multivariate regression to isolate structure-activity relationships (SARs) and identify confounding variables (e.g., solvent residues) .

Data Presentation and Reproducibility Guidelines

  • Tables : Include melting points, RfR_f values, and spectroscopic assignments with error margins (e.g., δ±0.1ppm\delta \pm 0.1 \, \text{ppm} for NMR).
  • Figures : Annotate chromatograms (HPLC/GC-MS) with retention times and baseline resolution criteria. Use J-coupling trees in NMR spectra to justify stereochemical assignments .
  • Reproducibility : Document reaction scales, catalyst loadings, and purification methods (e.g., column chromatography gradients) in detail .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.